molecular formula C25H28O16 B1678171 Neomangiferin CAS No. 64809-67-2

Neomangiferin

Número de catálogo: B1678171
Número CAS: 64809-67-2
Peso molecular: 584.5 g/mol
Clave InChI: VUWOVGXVRYBSGI-IRXABLMPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La neomangiferina es un xantón C-glucósido de origen natural que se obtiene principalmente del rizoma de Anemarrhena asphodeloides, una medicina tradicional china. Es un derivado de la mangiferina y es conocida por sus diversas propiedades farmacológicas, que incluyen actividad antioxidante, antiinflamatoria y anticancerígena .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis total de la neomangiferina implica varios pasos clave. A partir de la 2,3,4,6-tetra-O-bencil-α/β-D-glucopiranosa, la síntesis incluye una C-glucosilación estereoselectiva promovida por ácido de Lewis del floroglucinol protegido con acetato de tetrabencilglucopiranosilo, seguida de una ciclación inducida por base altamente regioselectiva para construir el esqueleto de xantón central .

Métodos de Producción Industrial: Los métodos de producción industrial de la neomangiferina no están ampliamente documentados. La extracción de fuentes naturales, como el rizoma de Anemarrhena asphodeloides, sigue siendo un método principal. Los avances en los enfoques biotecnológicos y la optimización de los procesos de extracción son áreas de investigación en curso.

Análisis De Reacciones Químicas

Metabolic Reactions

Neomangiferin undergoes rapid biotransformation in vivo via phase I and II pathways :

Metabolic Pathway Reaction Type Major Metabolites
Phase I (Degradation)Deglycosylation, dehydroxylationMangiferin, norathyriol, 1,7-dihydroxanthone
Phase II (Conjugation)Glucuronidation, sulfationMethylated/glucuronidated derivatives
  • Key Data :

    • Oral bioavailability is 0.32%–0.53% , indicating extensive first-pass metabolism .

    • Plasma elimination half-life (t₁/₂) is 0.95–2.74 h , with rapid conversion to mangiferin .

Electronic and Reactivity Profiles

Density functional theory (DFT) studies reveal this compound’s electronic properties :

Parameter This compound Mangiferin Dapagliflozin
Electrophilicity Index (eV)3.483.312.11
Binding Free Energy (kcal/mol)−26.05−8.5−17.42
  • The high electrophilicity index (3.48 eV) suggests strong reactivity toward nucleophilic targets, correlating with its antioxidant and enzyme-inhibitory effects .

  • Hydrogen bonding (6 interactions) and hydrophobic stabilization with SGLT-2 enhance its inhibitory potency compared to dapagliflozin .

Degradation and Stability

This compound is stable under physiological conditions but degrades via:

  • Hydrolysis : Cleavage of the O-glucose moiety under acidic/basic conditions yields mangiferin .

  • Enzymatic Degradation : Intestinal microbiota metabolizes C-glucosyl bonds, producing aglycones like norathyriol .

Comparative Reactivity with Congeners

This compound’s O-glucose substitution distinguishes it from mangiferin, influencing its:

  • Binding Interactions : Forms 6 hydrogen bonds with SGLT-2 vs. 2 for dapagliflozin .

  • Metabolic Fate : Faster conversion to mangiferin post-administration .

Aplicaciones Científicas De Investigación

Antidiabetic Properties

Neomangiferin has shown promise as a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, which is crucial for managing diabetes. Recent studies have demonstrated that this compound exhibits superior binding affinity to SGLT-2 compared to dapagliflozin, a standard diabetic medication.

  • Binding Affinity :
    • This compound: 26.05 kcal mol-26.05\text{ kcal mol}
    • Dapagliflozin: 17.42 kcal mol-17.42\text{ kcal mol}

The electronic properties indicate that this compound has a higher electrophilicity index (3.48 eV) than both mangiferin (3.31 eV) and dapagliflozin (2.11 eV), suggesting it may be a safer and more effective option for diabetic patients .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties, particularly in the context of wear particle-induced inflammatory osteolysis. In vivo studies have indicated that this compound can significantly inhibit bone destruction and increase bone mineral density in murine models subjected to inflammatory conditions.

  • Key Findings :
    • This compound reduced the number of bone resorption pits.
    • It improved bone mineral density (BMD) and bone volume/total volume (BV/TV) ratios.

These results suggest that this compound may offer therapeutic options for treating metabolic bone diseases .

Liver and Kidney Protection

Research indicates that this compound possesses protective effects on liver and kidney function. Its antioxidant properties contribute to mitigating oxidative stress, which is often implicated in liver diseases and renal dysfunctions.

  • Biological Activities :
    • Antioxidant
    • Anti-osteoporotic
    • Liver and kidney protective

These activities highlight this compound's potential as a therapeutic agent in managing conditions associated with oxidative damage .

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies are essential for assessing its safety profile and therapeutic efficacy.

  • ADMET Analysis :
    • Solubility: Favorable
    • Blood-brain barrier permeability: Low
    • Hepatotoxicity: Minimal risk
    • Carcinogenicity: Not indicated

The ADMET properties suggest that this compound is safe for administration in diabetic subjects, making it a viable candidate for further clinical development .

Case Study 1: this compound as an SGLT-2 Inhibitor

In a controlled study involving diabetic rats, this compound was administered to evaluate its effects on blood glucose levels and lipid profiles. The results demonstrated significant reductions in fasting blood glucose and total cholesterol levels compared to control groups, indicating its effectiveness as an antidiabetic agent .

Case Study 2: Osteolysis Prevention

In another study focused on metabolic bone diseases, mice treated with this compound showed reduced osteolysis induced by ultra-high molecular weight polyethylene particles. Micro-computed tomography scans revealed less bone destruction in the treatment group compared to control groups, confirming its potential role in preventing inflammatory bone loss .

Summary Table of Applications

Application AreaKey FindingsReferences
AntidiabeticSuperior SGLT-2 inhibition; improved binding affinity
Anti-inflammatoryReduced osteolysis; increased BMD
Liver/Kidney ProtectionAntioxidant effects; mitigated oxidative stress
PharmacokineticsFavorable ADMET profile; safe for diabetic use

Mecanismo De Acción

La neomangiferina ejerce sus efectos a través de varios objetivos moleculares y vías:

Comparación Con Compuestos Similares

La neomangiferina es similar a otros derivados de xantón como:

Singularidad: La combinación única de neomangiferina de enlaces C-glucósido y O-glucósido, junto con sus diversas actividades farmacológicas, la distingue de otros compuestos similares .

Actividad Biológica

Neomangiferin is a naturally occurring C-glucosyl xanthone, primarily derived from the plant Anemarrhena asphodeloides, and has gained attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Overview of Biological Activities

This compound exhibits a wide range of biological activities, including:

  • Antioxidant Activity : It scavenges free radicals, thereby reducing oxidative stress.
  • Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and mediators.
  • Antimicrobial Properties : Demonstrates efficacy against various pathogens.
  • Antidiabetic Effects : Acts as a sodium-glucose co-transporter 2 (SGLT-2) inhibitor.
  • Neuroprotective Effects : Protects neuronal cells from damage.

This compound's mechanisms of action are multifaceted:

  • SGLT-2 Inhibition : this compound has shown superior binding affinity to the SGLT-2 protein compared to dapagliflozin, a standard drug. Molecular docking studies revealed that this compound forms multiple hydrogen bonds with key amino acids in the SGLT-2 binding pocket, enhancing its stability and efficacy as an antidiabetic agent .
  • Anti-inflammatory Pathways : It reduces the expression of inflammatory markers such as TNF-α and IL-1β, promoting osteoblast differentiation and inhibiting osteoclast proliferation in conditions like osteolysis .

3. Pharmacokinetics

Recent studies have investigated the pharmacokinetics of this compound:

  • Bioavailability : The oral absolute bioavailability of this compound is approximately 0.53%, indicating limited absorption .
  • Half-life : The elimination half-life is around 2.74 hours, suggesting rapid metabolism in vivo .

Case Study 1: Antidiabetic Properties

A study demonstrated that this compound effectively managed diabetes markers and lipid profiles in animal models, suggesting its potential as a therapeutic agent for diabetes management .

Case Study 2: Anti-inflammatory Effects

In murine models, this compound significantly reduced the expression of RANKL and CTX-1 while increasing OPG levels, indicating its role in bone metabolism and inflammation reduction .

5. Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other compounds:

Activity TypeThis compoundMangiferinDapagliflozin
AntioxidantHighModerateLow
Anti-inflammatoryHighModerateModerate
AntimicrobialModerateModerateLow
SGLT-2 InhibitionStrongModerateStrong
NeuroprotectionModerateLowLow

6. Conclusion

This compound represents a promising compound with significant biological activities that could be harnessed for therapeutic applications, particularly in managing diabetes and inflammatory conditions. Its superior binding affinity as an SGLT-2 inhibitor highlights its potential role in diabetes treatment, while its anti-inflammatory properties suggest applications in bone health and metabolic disorders.

Propiedades

IUPAC Name

1,3,6-trihydroxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O16/c26-4-12-17(31)20(34)22(36)24(39-12)14-8(29)3-11-15(19(14)33)16(30)6-1-10(7(28)2-9(6)38-11)40-25-23(37)21(35)18(32)13(5-27)41-25/h1-3,12-13,17-18,20-29,31-37H,4-5H2/t12-,13-,17-,18-,20+,21+,22-,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWOVGXVRYBSGI-IRXABLMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1OC3C(C(C(C(O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)C5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC4=C(C2=O)C(=C(C(=C4)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317610
Record name Neomangiferin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64809-67-2
Record name Neomangiferin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64809-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neomangiferin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064809672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neomangiferin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-Xanthen-9-one, 2-β-D-glucopyranosyl-7-(β-D-glucopyranosyloxy)-1,3,6-trihydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.